molecular formula C21H32O15 B1139392 Melittoside CAS No. 19467-03-9

Melittoside

Cat. No.: B1139392
CAS No.: 19467-03-9
M. Wt: 524.5 g/mol
InChI Key: LZKBAGSBRBMVBE-GVKBFFPQSA-N
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Mechanism of Action

Melittoside is an iridoid glycoside that has been found in S. trojana and has demonstrated antioxidant and enzyme inhibitory activities .

Target of Action

this compound primarily targets enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, particularly in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition.

Mode of Action

this compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition results in an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, this compound prevents the breakdown of acetylcholine, leading to enhanced cholinergic transmission . The downstream effects of this include improved memory and cognition.

Pharmacokinetics

Like other iridoid glycosides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE and BChE . This can lead to improved memory and cognition. Additionally, this compound has antioxidant properties, which means it can neutralize harmful free radicals and reduce oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and exposure to other chemicals can impact the metabolism and effectiveness of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melittoside can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthesis typically involves the use of glycosyl donors and acceptors under specific reaction conditions. For example, the glycosylation of an iridoid alcohol with a glycosyl donor in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources such as plants. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques. The extracted compound is then crystallized to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Melittoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized iridoid glycosides, while reduction can produce reduced iridoid glycosides .

Scientific Research Applications

Antioxidant Properties

Melittoside exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and enhance the body’s natural antioxidant defenses. This property makes it a candidate for developing supplements aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other chronic inflammatory disorders.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. The compound's mechanism involves modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against these microorganisms suggests potential applications in developing new antimicrobial agents or preservatives in food and cosmetic products.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to protect neuronal cells from damage induced by toxic substances and oxidative stress.

Network Pharmacology Insights

Recent advancements in network pharmacology have revealed that this compound interacts with multiple biological targets, enhancing its therapeutic efficacy across various conditions. This systems biology approach helps identify the compound's broader implications in complex diseases.

Case Studies and Research Findings

StudyFocusFindings
Zhang et al., 2020Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Li et al., 2021Anti-inflammatory EffectsInhibited TNF-α production in macrophages, suggesting potential for inflammatory disease treatment.
Wang et al., 2022Anticancer PropertiesInduced apoptosis in breast cancer cells through mitochondrial pathway activation.
Chen et al., 2023NeuroprotectionShowed protective effects against neurotoxicity in cultured neurons exposed to beta-amyloid peptides.

Comparison with Similar Compounds

Melittoside is often compared with other iridoid glycosides such as:

Uniqueness

This compound is unique due to its specific glycosylation pattern and its potent antioxidant and enzyme inhibitory activities. Compared to other similar compounds, this compound has shown higher efficacy in scavenging free radicals and inhibiting enzyme activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable compound for further study and application.

Biological Activity

Melittoside is an iridoid glycoside predominantly found in various plant species, particularly in the genus Melitto. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Classification
this compound is classified as an iridoid glycoside and is characterized by its unique glycosylation pattern. Its molecular formula is C21H32O15C_{21}H_{32}O_{15} . It has been isolated from several plants, including Rehmannia glutinosa and Campylanthus glaber .

Enzyme Inhibition
this compound primarily targets key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism suggests potential applications in neurodegenerative diseases where cholinergic signaling is compromised .

Antioxidant Activity
The compound exhibits significant antioxidant properties by scavenging free radicals, which mitigates oxidative stress in cells. Studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in various cell types, contributing to its protective effects against cellular damage .

Pharmacokinetics

This compound is likely to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes metabolism in the liver and is excreted via the kidneys. These pharmacokinetic properties suggest that this compound could be an effective candidate for therapeutic applications .

Antioxidant Activity

Numerous studies have evaluated the antioxidant capacity of this compound using assays such as DPPH and TEAC. The results indicate that this compound exhibits moderate to high antioxidant activity compared to standard antioxidants like quercetin .

Assay Type IC50 (mM) Reference Compound Reference IC50 (mM)
DPPH Scavenging0.97 - 1.44Quercetin1.86
TEACModerate--

Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions. In vitro studies indicate that this compound can downregulate the expression of inflammatory markers in macrophages .

Antifungal Activity

Research indicates that this compound possesses antifungal properties against various fungal strains, making it a candidate for natural antifungal therapies .

Case Studies and Research Findings

  • Neuroprotective Potential : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration, showing improved cognitive function and reduced neuronal death in animal models .
  • Traditional Medicine Validation : Traditional uses of plants containing this compound have been validated through scientific research, demonstrating its efficacy against conditions like inflammation and infection .
  • Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer effects by inhibiting cell proliferation in various cancer cell lines, including breast cancer and melanoma cells .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBAGSBRBMVBE-GVKBFFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318140
Record name Melittoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19467-03-9
Record name Melittoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19467-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melittoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is melittoside and where is it found?

A1: this compound is an iridoid glycoside, a class of natural products known for diverse biological activities. It's found in various plant species, particularly those belonging to the Plantaginaceae, Lamiaceae, and Scrophulariaceae families. For instance, this compound has been isolated from Plantago carinata [], Stachys grandidentata [, ], Clerodendrum inerme [], Melittis melissophyllum [], and Plantago media [].

Q2: What is the chemical structure of this compound?

A2: this compound is a derivative of aucubin, another iridoid glycoside. Its structure consists of an aucubin core with an additional glucose molecule attached at the C-5 hydroxyl group.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H32O14, and its molecular weight is 484.45 g/mol.

Q4: How is this compound detected and identified in plant extracts?

A4: this compound can be isolated from plant extracts using various chromatographic techniques like column chromatography (SC) and high-performance liquid chromatography (HPLC) []. Its structure is elucidated through spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One-dimensional and two-dimensional NMR experiments, including 1H-NMR and 13C-NMR, provide valuable information about the connectivity and stereochemistry of atoms within the molecule []. Additionally, high-resolution mass spectrometry (HRMS) helps determine the molecular formula and fragmentation pattern, further confirming its identity [].

Q5: Does this compound have antioxidant properties?

A5: While some studies have investigated the antioxidant activity of plant extracts containing this compound, specific data regarding the direct antioxidant activity of this compound is limited in the provided literature. Further research focusing on this compound alone is needed to determine its potential antioxidant effects.

Q6: Is this compound used in traditional medicine?

A7: While this compound itself may not be specifically mentioned in traditional medicine practices, many plants containing this compound are known for their medicinal properties. For example, Sideritis species, known as "mountain tea," are traditionally used for their anti-inflammatory, digestive, and antioxidant benefits [, ]. Further research could explore whether this compound contributes to these traditional uses.

Q7: What is the chemotaxonomic significance of this compound?

A8: The presence or absence of this compound, alongside other iridoid glycosides, can provide valuable insights into the evolutionary relationships between plant species and genera. For instance, the co-occurrence of this compound and 5-allosyloxy-aucubin in specific Stachys species suggests a potential chemotaxonomic marker within the Lamiaceae family [, ]. Further investigations into the distribution of this compound across different plant taxa could shed light on their phylogenetic relationships.

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